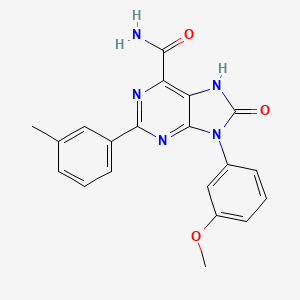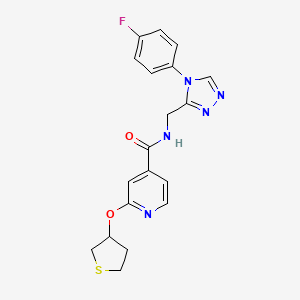![molecular formula C20H23N3O4 B2727938 (3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(1H-indol-3-yl)methanone CAS No. 1396686-90-0](/img/structure/B2727938.png)
(3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(1H-indol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane, a component of the compound, has been reported from 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride, 2’- (acetylamino)-4’-methyl- .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-Dioxa-8-azaspiro[4.5]decane, a component of the compound, include a molar mass of 143.18 g/mol . It has a boiling point of 108 - 110 °C (35 hPa), a density of 1.117 g/cm3, and a flash point of 81 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Drug Discovery
- The development of novel scaffolds for drug discovery has led to the synthesis of 6-azaspiro[4.3]alkanes, showcasing innovative structures derived from four-membered-ring ketones, highlighting the significance of spirocyclic compounds in pharmaceutical research (Chalyk et al., 2017).
Conformational Analysis
- Spirolactams, as conformationally restricted pseudopeptides, have been synthesized for use in peptide synthesis, demonstrating the utility of spirocyclic compounds in mimicking dipeptide structures and facilitating the study of peptide conformations (Fernandez et al., 2002).
Pharmacological Evaluation
- The pharmacological evaluation of certain spirodecane derivatives for dopamine agonist activity, despite lacking central nervous system activity, underscores the potential of spirocyclic compounds in developing peripheral dopamine agonists (Brubaker & Colley, 1986).
Structural Characterization
- The structural characterization of spirocyclic compounds through techniques such as X-ray crystallography and NMR spectroscopy plays a critical role in understanding their chemical properties and biological activities (Yuan et al., 2017).
Total Synthesis
- The total synthesis of complex spirocyclic compounds, such as (-)-AL-2, showcases the advancement of synthetic methodologies, enabling the construction of spirocyclic frameworks with potential biological activities (Miyakoshi & Mukai, 2003).
Environmental Applications
- Spirocyclic compounds have been explored for environmental applications, such as the removal of water-soluble carcinogenic direct azo dyes and aromatic amines, highlighting the versatility of spirocyclic structures in addressing ecological challenges (Akceylan et al., 2009).
Safety And Hazards
The safety and hazards associated with 1,4-Dioxa-8-azaspiro[4.5]decane, a component of the compound, include skin irritation, serious eye irritation, and potential respiratory irritation . Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing with plenty of water if it comes in contact with skin .
Eigenschaften
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-(1H-indole-3-carbonyl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c24-18(22-7-5-20(6-8-22)26-9-10-27-20)14-12-23(13-14)19(25)16-11-21-17-4-2-1-3-15(16)17/h1-4,11,14,21H,5-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUAZWMMWNDKSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3CN(C3)C(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(1H-indol-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-4,6-dimethyl-N-(oxolan-2-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2727859.png)

![7-chloro-N-(3,4-diethoxyphenethyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2727861.png)
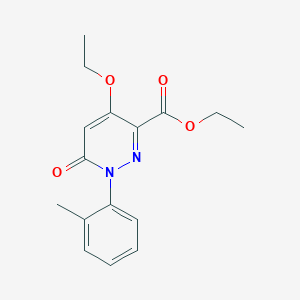
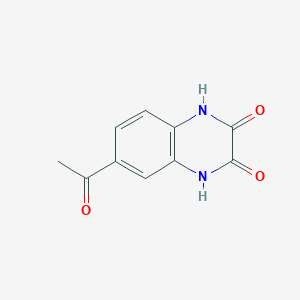
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2727865.png)
![Lithium;1-[(2-methylpropan-2-yl)oxycarbonylimino]-1-oxothiolane-2-carboxylate](/img/structure/B2727866.png)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2727868.png)
![3-(3,4-Dimethoxyphenyl)-5-[5-(4-ethoxyphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2727870.png)
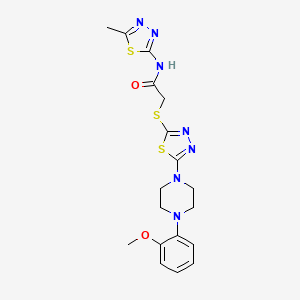
![Ethyl 2-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2727874.png)
